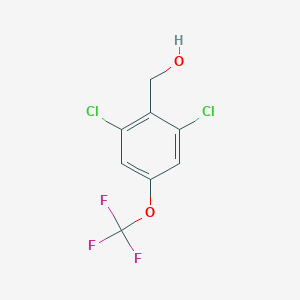

2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

[2,6-dichloro-4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3O2/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-2,14H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBJPIQFBNOCFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CO)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601238981 | |

| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886503-04-4 | |

| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886503-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dichloro 4 Trifluoromethoxy Benzyl Alcohol and Analogues

Primary Synthetic Routes to the Core Structure

The most direct and common laboratory-scale synthesis of 2,6-dichloro-4-(trifluoromethoxy)benzyl alcohol involves the reduction of its corresponding aldehyde, 2,6-dichloro-4-(trifluoromethoxy)benzaldehyde (B38548). This aldehyde is a known chemical intermediate and serves as the immediate precursor to the target alcohol.

Precursor Chemistry and Starting Material Selection

The synthesis of the key precursor, 2,6-dichloro-4-(trifluoromethoxy)benzaldehyde, typically originates from a more fundamental starting material, 1,3-dichloro-5-(trifluoromethoxy)benzene (B3034267). The trifluoromethoxy (-OCF₃) group can be introduced onto a phenolic precursor through various methods, including a two-step process involving the conversion of a hydroxyl group to a chlorodifluoromethoxy group, followed by fluorination. Another established method involves the reaction of phenols with carbon tetrachloride and hydrogen fluoride.

Once 1,3-dichloro-5-(trifluoromethoxy)benzene is obtained, the next critical step is the introduction of a formyl group (-CHO) onto the aromatic ring. A powerful method for this transformation is the Rieche formylation, which utilizes dichloromethyl alkyl ethers in the presence of a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). jst.go.jp The reaction proceeds via electrophilic aromatic substitution, where the dichloromethyl ether, activated by the Lewis acid, attacks the electron-rich aromatic ring. The directing effects of the substituents determine the position of formylation. In 1,3-dichloro-5-(trifluoromethoxy)benzene, the chlorine and trifluoromethoxy groups are meta-directing relative to each other. The incoming electrophile is directed to the positions ortho to the trifluoromethoxy group and para to one of the chlorine atoms (the C2, C4, and C6 positions). Due to steric hindrance from the two adjacent chlorine atoms, substitution at the C4 position is disfavored, leading to regioselective formylation at the C2 position to yield the desired 2,6-dichloro-4-(trifluoromethoxy)benzaldehyde.

An alternative approach to the aldehyde precursor involves a Grignard reaction. This would start with 1,3-dichloro-5-iodo-2-(trifluoromethoxy)benzene, which can be converted to a Grignard reagent using magnesium. Subsequent reaction with a formylating agent like N,N-dimethylformamide (DMF) would yield the target aldehyde after an acidic workup. patsnap.com

Reaction Conditions and Reagent Optimization

With the precursor 2,6-dichloro-4-(trifluoromethoxy)benzaldehyde in hand, the final step is its reduction to the corresponding benzyl (B1604629) alcohol. This is a standard transformation for which several optimized methods exist.

Table 1: Common Reducing Agents and Conditions for Benzaldehyde (B42025) Reduction

| Reagent | Solvent | Typical Conditions | Advantages |

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727), Ethanol (B145695) | 0°C to room temperature | Mild, selective for aldehydes/ketones, high yield, operationally simple. |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0°C to reflux, requires anhydrous conditions | Very powerful, reduces most carbonyls and other functional groups. |

| Catalytic Hydrogenation | H₂ (gas), Pd/C, PtO₂ | Ethanol, Ethyl acetate (B1210297) | "Green" method, high yield, can be sensitive to other functional groups. |

For the synthesis of this compound, sodium borohydride is often the reagent of choice due to its high chemoselectivity, mild reaction conditions, and operational simplicity. The reaction typically involves dissolving the aldehyde in an alcoholic solvent like methanol or ethanol, followed by the slow addition of NaBH₄ at a reduced temperature (e.g., 0°C) to control the exothermic reaction. The reaction is usually complete within a few hours at room temperature and yields the desired benzyl alcohol in high purity after a standard aqueous workup and purification.

Alternative Synthetic Approaches for Related Halogenated Benzyl Alcohols

The synthetic strategies for structurally related benzyl alcohols provide valuable insights and alternative pathways that could potentially be adapted for the target molecule.

Synthesis Strategies for Dichlorobenzyl Alcohol Analogues

The synthesis of dichlorobenzyl alcohols, such as 2,4-dichlorobenzyl alcohol and 2,6-dichlorobenzyl alcohol, is well-established and often proceeds from the corresponding dichlorobenzyl chlorides. A common industrial method involves a two-stage process:

Acetate Formation: The dichlorobenzyl chloride is reacted with an acetate-forming agent, such as anhydrous sodium acetate. This nucleophilic substitution reaction can be facilitated by a phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to improve reaction rates and yields.

Hydrolysis: The resulting benzyl acetate intermediate is then hydrolyzed to the benzyl alcohol using a strong base, such as an aqueous solution of sodium hydroxide.

This two-step process is often preferred over the direct hydrolysis of the benzyl chloride with a strong base, as it minimizes the formation of bis(dichlorobenzyl) ether as a significant by-product. chemicalbook.com

Another route to dichlorobenzaldehydes, the precursors to the alcohols, involves the hydrolysis of dichlorobenzal chlorides (Ar-CHCl₂). For example, 2,6-dichlorobenzal chloride, which can be prepared by the free-radical chlorination of 2,6-dichlorotoluene, can be hydrolyzed using acidic solvents like formic or acetic acid in the presence of a catalyst such as zinc chloride. google.comchempedia.info The resulting 2,6-dichlorobenzaldehyde (B137635) can then be reduced to the alcohol.

Approaches to Trifluoromethoxy-Substituted Benzyl Alcohols

The synthesis of benzyl alcohols bearing a trifluoromethoxy group often involves the reduction of a corresponding carboxylic acid or aldehyde. For example, 4-(trifluoromethoxy)benzyl alcohol can be prepared by the reduction of 4-(trifluoromethoxy)benzoic acid. achemblock.com This transformation requires potent reducing agents like lithium aluminum hydride (LiAlH₄) or diborane, which necessitates careful handling due to their reactivity. achemblock.com

A more recent approach avoids these harsh reagents by employing a palladium-catalyzed formylation of the corresponding aryl bromide. In this method, a compound such as 4-bromo-1-(trifluoromethoxy)benzene can be reacted with carbon monoxide and a formate (B1220265) salt in the presence of a palladium catalyst. This reaction first forms the benzaldehyde, which can then be reduced in situ or in a subsequent step to yield the trifluoromethoxy-substituted benzyl alcohol. achemblock.com This method offers a pathway under milder conditions compared to the use of metal hydrides.

Regioselective Synthesis Considerations in Fluorinated Benzyl Alcohol Architectures

The synthesis of polysubstituted aromatic compounds like this compound requires precise control over the placement of each substituent, a concept known as regioselectivity. The final substitution pattern is dictated by the directing effects of the groups already present on the ring during electrophilic aromatic substitution reactions.

Table 2: Directing Effects of Relevant Substituents

| Substituent | Type | Directing Effect |

| -Cl (Chloro) | Halogen | Ortho, Para-directing (deactivating) |

| -OCF₃ (Trifluoromethoxy) | Ether (heavily fluorinated) | Meta-directing (strongly deactivating) |

| -OH (Hydroxyl) | Activating Group | Ortho, Para-directing (strongly activating) |

| -CH₃ (Methyl) | Alkyl Group | Ortho, Para-directing (activating) |

In the synthesis of the 2,6-dichloro-4-(trifluoromethoxy)benzaldehyde precursor from 1,3-dichloro-5-(trifluoromethoxy)benzene, the regiochemical outcome of the formylation is a result of the combined influence of these directing effects. The -OCF₃ group strongly deactivates the ring and directs incoming electrophiles to the meta positions (C2, C4, C6). The two chlorine atoms also deactivate the ring but are ortho, para-directing. The position between the two chlorine atoms (C5) is highly sterically hindered and deactivated. Therefore, the least deactivated and sterically accessible positions are C2 and C6, which are ortho to the -OCF₃ group. This leads to a highly regioselective formylation at one of these positions, yielding the desired 2,6-disubstituted pattern.

For more complex architectures, directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity that may not be possible through classical electrophilic substitution. In DoM, a functional group with a heteroatom (e.g., -OMe, -CONR₂) directs a strong base like n-butyllithium to deprotonate the adjacent ortho-position. The resulting aryllithium species can then be trapped with an electrophile (like DMF for formylation) to install a substituent with perfect regiocontrol. While not the primary route for the title compound, this methodology is crucial for constructing other complex fluorinated benzyl alcohol architectures where traditional methods fail.

Emerging Green Chemistry Principles in Synthesis Research

The growing emphasis on sustainable practices in the chemical industry has spurred research into the application of green chemistry principles to the synthesis of complex molecules like this compound and its analogues. The "12 Principles of Green Chemistry" provide a framework for designing safer, more efficient, and environmentally benign chemical processes. nih.gov Research in this area for halogenated and fluorinated aromatic compounds is focused on several key areas, including the use of alternative solvents, development of catalytic reactions, energy efficiency, and waste reduction. researchgate.netgcande.org

One of the core tenets of green chemistry is the prevention of waste, which is often quantified by metrics such as the E-factor (environmental factor) and process mass intensity (PMI). gcande.orgrsc.org Traditional multi-step syntheses of highly substituted benzyl alcohols can generate significant amounts of waste. Therefore, developing more atom-economical reactions, where a higher proportion of reactant atoms are incorporated into the final product, is a primary goal. researchgate.net

The use of hazardous solvents is another major concern. Green chemistry encourages the use of safer solvents or, ideally, solvent-free reaction conditions. nih.govmdpi.com For the synthesis of benzyl alcohol derivatives, research has explored biocatalysis in aqueous media, which avoids the use of volatile organic compounds (VOCs). nih.gov For instance, the enzymatic reduction of a corresponding benzaldehyde to a benzyl alcohol can be performed by whole-cell biocatalysts in aqueous systems, sometimes with the aid of a biocompatible cosolvent to improve substrate solubility. nih.gov

Energy efficiency is also a critical component of green synthesis. nih.gov Microwave-assisted synthesis and mechanochemistry are two techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov These methods are being increasingly explored for various organic transformations.

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with high selectivity and efficiency, often under milder conditions and with lower waste generation than stoichiometric reactions. For instance, the development of robust photocatalysts for reactions like the oxidation of benzyl alcohols or deoxyfluorination represents a move towards more sustainable synthetic routes. rsc.orgrsc.org Visible-light photocatalysis, in particular, offers an energy-efficient way to drive chemical transformations. rsc.org Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key strategy for improving the sustainability of chemical processes. mdpi.com

In the context of synthesizing compounds like this compound, green chemistry principles can be applied at various stages. For example, in the chlorination of the aromatic ring, replacing traditional chlorinating agents with more environmentally benign alternatives or developing highly selective catalytic chlorination methods would be beneficial. Similarly, for the introduction of the trifluoromethoxy group, developing methods that avoid harsh reagents and improve atom economy is an active area of research. nih.gov

The following table summarizes some green chemistry metrics for relevant transformations that could be applied to the synthesis of the target compound and its analogues.

| Transformation | Green Chemistry Approach | Key Advantages | Relevant Metrics |

|---|---|---|---|

| Benzyl Alcohol Oxidation | Solvent-free oxidation using a reusable Ru(0) on alumina (B75360) catalyst | Avoids organic solvents, catalyst can be recycled | E-factor: 0.51, Mass Productivity: 66% mdpi.com |

| Reduction of Benzaldehyde | Whole-cell biocatalysis in an aqueous two-phase system | Uses water as a solvent, biodegradable catalyst, mild conditions nih.gov | High conversion rates with reduced environmental impact |

| Deoxyfluorination of Benzyl Alcohol | Visible light-induced photocatalysis using SF6 | Utilizes a greenhouse gas as a reagent, mild reaction conditions rsc.org | Avoids traditional, more hazardous fluorinating agents |

| Carbonylation of Benzyl Alcohols | Palladium-catalyzed carbonylation without halogen or base additives | High atom economy, avoids corrosive and toxic additives rsc.org | High yields (>90%) rsc.org |

Chemical Reactivity and Transformative Chemistry of 2,6 Dichloro 4 Trifluoromethoxy Benzyl Alcohol

Reactions at the Hydroxyl Group

The hydroxyl group is a primary site for chemical modification, enabling oxidation to carbonyl compounds, formation of ethers and esters for structural diversification, and participation in redox reactions.

Oxidation Pathways to Corresponding Aldehydes and Carboxylic Acids

The primary alcohol moiety of 2,6-dichloro-4-(trifluoromethoxy)benzyl alcohol can be selectively oxidized to form the corresponding aldehyde, 2,6-dichloro-4-(trifluoromethoxy)benzaldehyde (B38548), or further oxidized to the carboxylic acid, 2,6-dichloro-4-(trifluoromethoxy)benzoic acid. The choice of oxidizing agent and reaction conditions determines the final product. researchgate.net

For the synthesis of aldehydes, various methods are employed to prevent over-oxidation. chemicalbook.com For instance, photocatalytic oxidation using materials like Ag/Pd/m-BiVO4 under visible light has demonstrated high selectivity for the conversion of benzyl (B1604629) alcohols to benzaldehydes. mdpi.com In one study, this method achieved an 89.9% conversion rate with over 99% selectivity for the aldehyde. mdpi.com Other catalytic systems, such as those involving iron(II) phthalocyanine (B1677752) complexes, can also be tailored to favor the formation of either the aldehyde or the carboxylic acid. researchgate.net The use of peroxymonosulfate (B1194676) activated by carbon nanotubes is another approach for the selective oxidation of benzyl alcohol to benzaldehyde (B42025). gdut.edu.cn

The synthesis of the corresponding carboxylic acid can be achieved from different starting materials as well. For example, 2,6-dichloro-3-(trifluoromethyl)benzoic acid has been synthesized from 2,4-dichloro-1-(trifluoromethyl)benzene. guidechem.com

Table 1: Oxidation Reactions of Benzyl Alcohol Derivatives

| Starting Material | Product | Reagents and Conditions | Yield |

|---|---|---|---|

| Benzyl Alcohol | Benzaldehyde | Ag/Pd/m-BiVO4, visible light, NaOH, toluene | 89.9% conversion, >99% selectivity |

| Benzyl Alcohol | Benzaldehyde | Iron(II) phthalocyanine, tert-butyl hydroperoxide, acetonitrile (B52724) | - |

| Benzyl Alcohol | Benzoic Acid | Iron(II) phthalocyanine (with electron-donating substituents), tert-butyl hydroperoxide | - |

Ether and Ester Formation for Structural Diversification

The hydroxyl group readily undergoes etherification and esterification, providing pathways for creating diverse molecular architectures.

Etherification:

Symmetrical and unsymmetrical ethers can be synthesized from benzyl alcohols. nih.gov Iron(III) chloride hexahydrate has been used as a catalyst for the symmetrical etherification of benzyl alcohols. nih.gov For unsymmetrical ethers, a system of iron(II) chloride tetrahydrate with a pyridine (B92270) bis-thiazoline ligand has proven effective. nih.gov Another approach involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) to chemoselectively convert benzylic alcohols to their corresponding methyl or ethyl ethers. organic-chemistry.orgresearchgate.net This method is particularly useful as it does not affect aliphatic or phenolic hydroxyl groups. researchgate.net

Esterification:

Fischer esterification, the acid-catalyzed reaction between an alcohol and a carboxylic acid, is a common method for producing esters. rug.nl Various catalysts, including zirconium compounds, have been shown to be effective. rug.nl For instance, the self-esterification of benzyl alcohol to benzyl benzoate (B1203000) can be achieved using 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) as a catalyst with oxygen as the oxidant. nih.gov This reaction is also applicable to substituted benzyl alcohols, with electron-withdrawing groups on the aromatic ring resulting in good yields of the corresponding esters. nih.gov Microwave irradiation has also been shown to accelerate the esterification of dicarboxylic acids with benzyl alcohol. researchgate.net

Table 2: Ether and Ester Formation Reactions

| Reaction Type | Reactants | Catalyst/Reagents | Product | Yield |

|---|---|---|---|---|

| Symmetrical Etherification | Benzyl Alcohols | FeCl3·6H2O | Symmetrical Ethers | 53-91% |

| Unsymmetrical Etherification | Benzylic Alcohols | FeCl2·4H2O, pyridine bis-thiazoline ligand | Unsymmetrical Ethers | 52-89% |

| Methyl/Ethyl Etherification | Benzyl Alcohols | 2,4,6-trichloro-1,3,5-triazine, DMSO, methanol/ethanol | Methyl/Ethyl Ethers | - |

| Self-Esterification | Benzyl Alcohol | 1-ethyl-3-methylimidazolium acetate, O2 | Benzyl Benzoate | 94% |

Redox Chemistry and Reductive Transformations

The benzyl alcohol group can be involved in various redox transformations. While oxidation is a common pathway, reductive processes are also significant. For instance, the hydroxyl group can be converted into a leaving group, such as a halide, which can then be subjected to reduction or other transformations. The synthesis of benzyl chlorides from benzyl alcohols can be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide. organic-chemistry.org

Furthermore, the benzyl alcohol itself can act as a radical precursor in certain reactions. ulsan.ac.kr In photoredox catalysis, benzyl alcohol can be activated to generate alkyl radicals for subsequent carbon-carbon bond formation. ulsan.ac.kr

Reactivity of the Halogenated Aromatic Ring

The two chlorine atoms and the trifluoromethoxy group on the aromatic ring significantly influence its reactivity, primarily through inductive and resonance effects. These substituents generally deactivate the ring towards electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution.

Substitution Reactions

The electron-withdrawing nature of the chlorine and trifluoromethoxy groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This type of reaction involves the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group (in this case, a chloride ion). The presence of multiple electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, stabilizes the intermediate Meisenheimer complex, thereby facilitating the reaction. libretexts.org

While the chlorine atoms are potential sites for substitution, the trifluoromethoxy group is generally stable under typical nucleophilic substitution conditions.

Functionalization of the Dichlorinated Motif

The dichlorinated aromatic ring can be further functionalized using various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Hiyama, and Negishi couplings, are powerful tools for forming new carbon-carbon bonds. nih.govresearchgate.net These reactions typically involve the reaction of an organometallic reagent with an aryl halide in the presence of a palladium catalyst.

For instance, aryl chlorides can be coupled with aryltrifluorosilanes in a palladium-catalyzed Hiyama cross-coupling reaction to synthesize biaryl compounds. nih.gov Similarly, palladium catalysts can facilitate the coupling of aryl benzyl sulfides with aryl bromides to form diaryl sulfides. organic-chemistry.org The direct arylation of benzyl alcohols via Suzuki-Miyaura coupling has also been reported, providing a route to diarylmethanes. rsc.org

These cross-coupling methodologies allow for the introduction of a wide range of substituents onto the aromatic ring, enabling the synthesis of complex molecules with diverse functionalities.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides

| Reaction Type | Coupling Partners | Catalyst System | Product Type |

|---|---|---|---|

| Hiyama Coupling | Aryltrifluorosilanes and Aryl Chlorides | Pd(OAc)2 / XPhos | Biaryls |

| Suzuki-Miyaura Coupling | Benzyl Alcohols and Arylboronic Acids | Pd(PPh3)4 | Diarylmethanes |

Influence and Transformations of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly influences the chemical properties of an aromatic ring due to its distinct electronic characteristics. Its presence on the benzyl alcohol scaffold introduces a combination of stability and specific reactivity patterns.

Stability and Reactivity of the -OCF₃ Moiety

The trifluoromethoxy group is recognized for its high stability, which is a consequence of the strong carbon-fluorine bonds. mdpi.com This functional group is generally resistant to a wide range of chemical conditions, showing notable stability against acids, bases, organometallic reagents, and various oxidizing and reducing agents. beilstein-journals.org This chemical inertness ensures that the -OCF₃ moiety typically remains intact during transformations targeting other parts of the molecule, such as the benzyl alcohol group.

The metabolic stability of the trifluoromethoxy group is also a significant feature. Its steric bulk and the electron-withdrawing nature of the fluorine atoms make the oxygen-carbon bond less susceptible to enzymatic cleavage, such as oxidative demethylation by cytochrome P450 enzymes. mdpi.com This resistance to metabolic degradation is a key reason for its increasing use in the design of pharmaceuticals and agrochemicals. beilstein-journals.orgnih.gov

Role in Electron-Withdrawing Effects on Reactivity

The trifluoromethoxy group profoundly impacts the electronic environment of the benzene (B151609) ring. It is characterized as a potent electron-withdrawing group, a property that stems from the strong inductive effect (-I) of the three highly electronegative fluorine atoms. mdpi.comwikipedia.org This effect deactivates the aromatic ring system towards electrophilic aromatic substitution, making reactions like nitration significantly slower compared to unsubstituted benzene. beilstein-journals.org

The strong, long-range electron-withdrawing effect of the -OCF₃ group can influence the acidity and reactivity of adjacent functional groups. nih.govepfl.ch For benzyl alcohol, this deactivation of the ring can affect the stability of intermediates formed during reactions at the benzylic position, such as benzylic cations or radicals. For instance, electron-withdrawing groups on the aromatic ring are known to disfavor the formation of cationic intermediates. chemrxiv.org

| Substituent (X) | Hammett Constant (σp) | Lipophilicity Parameter (π) | Nature |

|---|---|---|---|

| -OCH₃ | -0.27 | -0.02 | Electron-donating |

| -Cl | +0.23 | +0.71 | Electron-withdrawing |

| -CF₃ | +0.54 | +0.88 | Strongly Electron-withdrawing |

| -OCF₃ | +0.35 | +1.04 | Strongly Electron-withdrawing |

Data sourced from various chemical literature for comparative purposes. beilstein-journals.orgnih.govwikipedia.org

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms involving this compound is crucial for predicting its behavior and designing new synthetic routes. Investigations often focus on radical-mediated processes and are increasingly supported by computational chemistry.

Radical Coupling Mechanisms for Benzyl Alcohols

Benzyl alcohols can serve as precursors to benzyl radicals for use in C-C and C-heteroatom bond-forming reactions. One prominent mechanism is the radical relay , often catalyzed by transition metals like copper. chemrxiv.orgnih.govchemrxiv.org This process can be initiated by a copper(I)-mediated activation of an oxidant, which generates a nitrogen-centered radical. chemrxiv.org This radical is capable of selectively abstracting a hydrogen atom from the benzylic C-H bond due to its relative weakness, forming a benzyl radical. chemrxiv.orgrsc.org The resulting benzyl radical is then trapped by a copper(II) species, which mediates the coupling with another nucleophile, such as an alcohol, to form a new ether linkage. chemrxiv.orgresearchgate.net

Another approach involves the direct generation of radicals from alcohols for cross-coupling reactions. nii.ac.jp For example, a combination of a low-valent titanium reagent can mediate the homolytic cleavage of the C-OH bond of a benzyl alcohol, generating a benzyl radical. nii.ac.jp This radical can then participate in a nickel-catalyzed cross-coupling cycle with partners like alkenyl halides. nii.ac.jp Base-mediated radical coupling has also been reported, where an alkoxide like potassium tert-butoxide is proposed to act as both a base and a radical initiator, facilitating the coupling of benzyl alcohols with other molecules through the formation of radical anion intermediates. chalmers.sersc.org

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. ku.eduresearchgate.net For transformations involving benzyl alcohols, DFT calculations can be used to model the entire reaction pathway, including the geometries and energies of reactants, intermediates, transition states, and products. ku.edusemanticscholar.orgnih.gov

These computational studies provide critical insights into reaction feasibility and selectivity. For instance, by calculating the activation energies for different potential pathways, researchers can determine the most energetically favorable route. ku.edunih.gov In the context of benzyl alcohol oxidation, DFT has been used to compare mechanisms, such as those involving O-H bond dissociation versus C-H bond abstraction, to identify the kinetically preferred pathway. semanticscholar.org Furthermore, computational models can explore the role of catalysts, solvents, and substituents on the potential energy surface of a reaction, helping to rationalize experimental observations and guide the optimization of reaction conditions. researchgate.netnih.gov

Synthesis and Research Applications of Derivatives and Analogues

Derivatization Strategies Utilizing 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol as a Building Block

As a foundational building block, this compound can be chemically modified through its hydroxyl group or used as a precursor to other reactive species, such as the corresponding aldehyde or benzyl (B1604629) halide. These transformations enable its incorporation into a wide array of molecular architectures, particularly heterocyclic systems and molecules requiring increased complexity through new carbon-carbon bonds.

The 2,6-dichloro-4-(trifluoromethoxy)phenyl moiety is a key component in various biologically active heterocyclic compounds. The benzyl alcohol is an essential precursor for introducing this group.

Pyrazoles: Pyrazole derivatives containing a halogenated, fluorinated phenyl group are significant in the agrochemical industry. mdpi.com A common synthetic route involves the Vilsmeier-Haack cyclization of hydrazones. mdpi.com In this approach, this compound would first be oxidized to its corresponding aldehyde. This aldehyde is then condensed with a substituted hydrazine (B178648) to form a phenylhydrazone intermediate. Treatment of the hydrazone with the Vilsmeier-Haack reagent (e.g., POCl₃/DMF) effects a double formylation and cyclization to yield the 1,3-disubstituted-1H-pyrazole-4-carbaldehyde. Research on the analogous 2,6-dichloro-4-(trifluoromethyl)phenyl structure demonstrates that this method provides good yields for a variety of aryl-substituted hydrazones. mdpi.com

| Entry | Ar (Substituent on Hydrazine) | Product | Yield (%) |

| 1 | C₆H₅ | 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-4-carbaldehyde | 85 |

| 2 | 4-CH₃-C₆H₄ | 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | 82 |

| 3 | 4-Cl-C₆H₄ | 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | 88 |

| 4 | 4-OCH₃-C₆H₄ | 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 80 |

| 5 | 4-NO₂-C₆H₄ | 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde | 75 |

Table 1: Synthesis of 1H-pyrazole-4-carbaldehydes via Vilsmeier Cyclization of Hydrazones derived from an analogous benzaldehyde (B42025) structure. Data sourced from related research. mdpi.com

Triazoles: The 1,2,3-triazole core is readily synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, a reaction famously optimized by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". beilstein-journals.orgunive.it To incorporate the target moiety, this compound is first converted to a benzyl halide and subsequently to the corresponding benzyl azide. This azide can then be reacted with various terminal alkynes in the presence of a copper(I) catalyst to regioselectively produce 1,4-disubstituted 1,2,3-triazoles. nih.gov Studies on the analogous (2-azido-1,3-dichloro-5-trifluoromethyl)benzene show that this reaction proceeds efficiently at room temperature with high regioselectivity, affording only the 1,4-disubstituted isomer. nih.gov

Benzimidazoles: Benzimidazole (B57391) derivatives can be synthesized through the condensation of o-phenylenediamines with aldehydes or alcohols. nih.gov Utilizing this compound directly or its corresponding aldehyde in a reaction with an o-phenylenediamine, often under acidic or oxidative conditions, would lead to the formation of a 2-substituted benzimidazole bearing the desired aryl moiety. This classic approach, known as the Phillips benzimidazole synthesis, is a robust method for creating this class of heterocycles. scholarsresearchlibrary.com

Purines: The introduction of the 2,6-dichloro-4-(trifluoromethoxy)benzyl group onto a purine (B94841) scaffold is typically achieved via N-alkylation. nih.gov The purine base, such as 2,6-dichloropurine, can be deprotonated with a base (e.g., potassium carbonate) and subsequently alkylated with the corresponding 2,6-dichloro-4-(trifluoromethoxy)benzyl halide (prepared from the alcohol). This reaction can lead to a mixture of N7 and N9 isomers, whose ratio can be influenced by the reaction conditions. nih.gov

To build more complex molecular frameworks, this compound can be derivatized into reagents suitable for carbon-carbon bond formation.

A primary strategy involves converting the alcohol into a more reactive benzyl halide (e.g., bromide or chloride). This halide can then be used to form powerful carbon nucleophiles, such as Grignard reagents (by reaction with magnesium metal) or organolithium reagents. taylorfrancis.comresearchgate.netpharmacy180.com These organometallic compounds readily react with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides, to create new C-C bonds and construct more elaborate structures. pharmacy180.com For instance, the Grignard reagent derived from 2,6-dichloro-4-(trifluoromethoxy)benzyl chloride could be added to a ketone to synthesize a tertiary alcohol. researchgate.netdtu.dk

Alternatively, the corresponding benzyl halide can serve as an electrophile in palladium-catalyzed cross-coupling reactions. While Suzuki, Sonogashira, and Heck reactions are most common for aryl and vinyl halides, benzylic halides can also participate under appropriate catalytic conditions. rsc.orgresearchgate.net These reactions allow for the coupling of the benzylic carbon with aryl, vinyl, or alkynyl groups, providing a powerful tool for increasing molecular complexity. researchgate.net

Structure-Reactivity Relationships of Derivatives in Chemical Systems

The chemical behavior of derivatives of this compound is profoundly influenced by the electronic and steric effects of its substituents.

The 2,6-dichloro-4-(trifluoromethoxy)phenyl group possesses a distinct electronic profile that dictates its reactivity.

Dichloro Groups (-Cl): The chlorine atoms at the ortho positions are also deactivating. They exert an electron-withdrawing inductive effect (-I) due to their electronegativity, which outweighs their weak resonance donation (+R). libretexts.org This further deactivates the aromatic ring. A primary contribution of the ortho-chloro groups is significant steric hindrance around the benzylic position and the adjacent C1 carbon of the ring. stackexchange.com

The cumulative effect of these substituents is a highly electron-deficient aromatic ring that is resistant to electrophilic attack. Conversely, the benzylic position is influenced by these effects; for instance, the formation of a benzylic carbocation would be destabilized by the powerful inductive pull of the ring substituents.

The conformation of the benzylic -CH₂OH group relative to the aromatic ring is heavily restricted by the two bulky ortho-chloro substituents. In unsubstituted benzyl alcohol, both planar and gauche conformations are possible. colostate.edu However, for 2,6-disubstituted benzyl alcohols, steric repulsion between the substituents and the hydroxyl group forces the -CH₂OH rotor into a more defined conformation. theaic.org

Computational and spectroscopic studies on analogous molecules like 2,6-dichlorobenzyl alcohol suggest a preferred conformation where the Cα-O bond is oriented roughly perpendicular to the plane of the aromatic ring. theaic.org This arrangement minimizes the steric clash between the oxygen atom and the ortho-chlorine atoms. This conformational locking can impact reactivity by:

Steric Shielding: The preferred conformation may shield one face of the benzylic carbon, potentially influencing the trajectory of incoming reagents in substitution reactions.

Accessibility of the Hydroxyl Group: The orientation of the -OH group is fixed, which can affect its ability to participate in hydrogen bonding or its accessibility for reactions like esterification or etherification.

Role in the Development of Advanced Chemical Intermediates

The unique combination of high lipophilicity, metabolic stability conferred by the trifluoromethoxy group, and the specific steric and electronic environment created by the dichloro substitution makes this compound and its derivatives highly valuable as advanced chemical intermediates.

This structural motif is particularly prevalent in the design of modern agrochemicals and pharmaceuticals. For example, pyrazole-based insecticides frequently incorporate a 1-(2,6-dichloro-4-halophenyl) moiety to enhance their biological activity. mdpi.comwipo.int Research has specifically identified 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole as a potent insect GABA receptor antagonist. rsc.org The subject compound, this compound, serves as a direct precursor to these types of highly functionalized, high-value molecules, providing the essential halogenated trifluoromethoxyaryl scaffold required for their synthesis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of electron distribution and energy levels, which dictate the molecule's structure and reactivity.

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. For complex molecules like 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol, this is typically achieved using DFT methods, such as the B3LYP functional, with a suitable basis set like 6-311+G(d,p). researchgate.netsemanticscholar.orgkarazin.ua

While specific optimized structural parameters for the title compound are not available in the cited literature, data from analogous compounds, such as 2,6-dichloro-4-fluoro phenol (B47542), can provide expected values for the substituted benzene (B151609) ring. researchgate.netsemanticscholar.org The optimization process calculates all bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The presence of bulky chlorine atoms at the ortho positions (2 and 6) and the trifluoromethoxy group at the para position (4) significantly influences the molecule's geometry and electronic distribution.

Table 1: Predicted Geometrical Parameters for a Structurally Related Compound (2,6-dichloro-4-fluoro phenol) Note: This data is for an analogous compound and serves as a reference for expected values.

| Parameter | Bond | Predicted Length (Å) (DFT/B3LYP) |

| Bond Length | C-Cl | ~1.74 |

| Bond Length | C-C (aromatic) | ~1.39 - 1.40 |

| Bond Length | C-O | ~1.36 |

| Bond Angle | C-C-C (aromatic) | ~118° - 121° |

| Bond Angle | Cl-C-C | ~119° - 120° |

Data derived from studies on 2,6-dichloro-4-fluoro phenol. researchgate.netsemanticscholar.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

For this compound, the presence of three strongly electron-withdrawing substituents (two chlorine atoms and a trifluoromethoxy group) is expected to significantly lower the energies of both the HOMO and LUMO orbitals compared to unsubstituted benzyl (B1604629) alcohol. The trifluoromethoxy group, in particular, is a powerful electron-withdrawing substituent, which would contribute to a lower HOMO-LUMO gap, suggesting increased reactivity compared to less substituted analogs.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for an Analogous Compound Note: This data is for an analogous compound and serves as a reference.

| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2,6-dichloro-4-fluoro phenol | DFT/B3LYP | -6.83 | -1.54 | 5.29 |

Data derived from studies on 2,6-dichloro-4-fluoro phenol. semanticscholar.org

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT is a highly effective method for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a reaction pathway can be constructed. This allows for the determination of activation barriers, which are critical for understanding reaction rates and feasibility. mdpi.comunipa.itresearchgate.net

For this compound, a common reaction to study would be its oxidation to the corresponding aldehyde or carboxylic acid. scispace.com DFT calculations can model the step-by-step process, for instance, in a catalytic oxidation reaction. mdpi.comresearchgate.net These studies can elucidate the role of the catalyst, identify the rate-determining step, and explain the selectivity of the reaction. For example, DFT has been used to show that for benzyl alcohol oxidation on metal clusters, the reaction preferentially proceeds via the deprotonation of the O–H bond followed by C–H bond dissociation. mdpi.com The strong electron-withdrawing nature of the substituents on the title compound would likely influence the activation energies of these steps.

Prediction of Chemical Reactivity and Selectivity

The electronic parameters derived from HOMO-LUMO energies can be used to calculate global reactivity descriptors, which quantify a molecule's reactivity. inonu.edu.tr These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -(I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ² / 2η).

A high electrophilicity index suggests a molecule is a strong electrophile. The values for this compound are expected to show a high electrophilicity index due to the cumulative electron-withdrawing effects of its substituents, indicating its susceptibility to nucleophilic attack.

Table 3: Calculated Global Reactivity Descriptors for an Analogous Compound Note: Descriptors calculated from the HOMO/LUMO energies of 2,6-dichloro-4-fluoro phenol listed in Table 2.

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -E_HOMO | 6.83 |

| Electron Affinity (A) | -E_LUMO | 1.54 |

| Chemical Hardness (η) | (I - A) / 2 | 2.645 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.185 |

| Electrophilicity Index (ω) | μ² / 2η | 3.31 |

Computational Studies on Fluorination and Trifluoromethylation Effects

The incorporation of fluorine-containing groups into organic molecules has a profound and often predictable impact on their chemical and physical properties, which has been extensively studied computationally. researchgate.net

The trifluoromethoxy (-OCF3) group is of particular interest. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. beilstein-journals.org Computationally, this is reflected in its effect on the electrostatic potential surface of the molecule, creating regions of positive potential on the aromatic ring, particularly at the ortho and para positions relative to other substituents. The -OCF3 group is also highly lipophilic, a property that can be quantified computationally through calculations of the partition coefficient (logP). beilstein-journals.org

Theoretical studies on various fluorinated benzyl alcohols have shown that ortho-fluorination can significantly alter conformational preferences and hydrogen-bonding capabilities, often through intramolecular OH···F interactions. researchgate.net For the title compound, the interplay between the two ortho-chlorine atoms and the para-trifluoromethoxy group creates a unique electronic environment. The -OCF3 group is sometimes referred to as a "super-halogen" or "pseudo-halogen" because its electronic properties can be similar to those of halogens. beilstein-journals.org Computational analyses have confirmed that these groups can enhance intermolecular interactions, which is a critical factor in materials science and drug design. beilstein-journals.org

Advanced Analytical Methodologies in Research

Advanced Spectroscopic Techniques for Reaction Monitoring and Complex Product Elucidation

Spectroscopic methods are indispensable for the real-time analysis of reactions involving 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol and for the detailed structural elucidation of its derivatives and potential byproducts.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive method for probing the molecular structure of this compound. Beyond simple functional group identification, these techniques provide detailed insights into the molecule's vibrational modes, which are sensitive to its specific substitution pattern and electronic environment. theaic.orgnih.gov

In the analysis of this compound, specific vibrational frequencies can be assigned to the various functional groups. The O-H stretching vibration of the alcohol group is typically observed as a broad band in the IR spectrum. nii.ac.jp The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The presence of the trifluoromethoxy group and chlorine atoms significantly influences the spectrum. Strong absorptions corresponding to C-F stretching modes are expected, while the C-Cl stretching modes are typically found in the 800-700 cm⁻¹ region. theaic.org The C-O stretching mode of the benzyl (B1604629) alcohol moiety is also a key diagnostic peak. theaic.org

Theoretical calculations, often employing Density Functional Theory (DFT), are commonly used in conjunction with experimental data to achieve a complete and accurate assignment of the vibrational modes. nih.gov This combined approach allows for a detailed understanding of the molecule's structural and electronic properties.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | ~3600-3200 | IR |

| Aromatic C-H Stretch | ~3100-3000 | IR, Raman |

| Aliphatic C-H Stretch (CH₂) | ~2950-2850 | IR, Raman |

| C-O Stretch (Ether) | ~1280-1210 | IR |

| C-F Stretch (CF₃) | ~1200-1000 | IR |

| C-O Stretch (Alcohol) | ~1220-1000 | IR |

| C-Cl Stretch | ~830-780 | IR, Raman |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound and its derivatives. nih.gov Both ¹H and ¹³C NMR provide precise information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum, the protons of the benzylic alcohol group (-CH₂OH) would typically appear as a distinct singlet or a doublet if coupled to the hydroxyl proton. The hydroxyl proton itself often presents as a broad singlet, with its chemical shift being concentration and solvent-dependent. The aromatic region would show a singlet for the two equivalent protons on the benzene (B151609) ring, a consequence of the symmetrical 2,6-dichloro substitution pattern.

The ¹³C NMR spectrum provides complementary information. The carbon of the benzylic alcohol group (-CH₂OH) would be found in the aliphatic region. The aromatic carbons would exhibit distinct signals, with their chemical shifts significantly influenced by the attached substituents. The carbon atoms bonded to the chlorine atoms would be deshielded, as would the carbon attached to the trifluoromethoxy group. The trifluoromethoxy group itself would show a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

| Atom | Spectrum | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Ar-H | ¹H NMR | 7.3-7.6 | Singlet (s) |

| -CH₂- | ¹H NMR | 4.6-4.9 | Singlet (s) or Doublet (d) |

| -OH | ¹H NMR | Variable (e.g., 1.5-3.0) | Broad Singlet (br s) |

| -CH₂- | ¹³C NMR | ~60-65 | - |

| Ar-C (unsubstituted) | ¹³C NMR | ~128-132 | - |

| Ar-C-Cl | ¹³C NMR | ~135-140 | - |

| Ar-C-CH₂OH | ¹³C NMR | ~140-145 | - |

| Ar-C-OCF₃ | ¹³C NMR | ~148-152 | - |

| -OCF₃ | ¹³C NMR | ~120-125 | Quartet (q) |

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₈H₅Cl₂F₃O₂.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For benzyl alcohols, common fragmentation pathways include the loss of a water molecule (M-18), loss of the hydroxyl group, or cleavage to form a stable benzylic cation. libretexts.orgresearchgate.net The electron-impact (EI) mass spectrum of the title compound would be expected to show a molecular ion peak (M⁺). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (M⁺, M+2, M+4 peaks with specific intensity ratios). Key fragmentation could involve the loss of functional groups, leading to characteristic ions. For instance, α-cleavage next to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.org Analysis of these fragments helps to confirm the connectivity of the molecule and can be used to trace reaction pathways by identifying intermediates and products. researchgate.net

| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 260/262/264 | [C₈H₅Cl₂F₃O₂]⁺ | Molecular Ion (M⁺) |

| 242/244/246 | [M - H₂O]⁺ | Loss of water |

| 229/231 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 194 | [C₇H₂Cl₂O]⁺ | Loss of CF₃ and H |

| 175 | [C₇H₃Cl₂]⁺ | Loss of OCF₃ and H₂ |

X-ray Crystallography for Precise Molecular Architecture Determination

While spectroscopic methods provide information about connectivity and electronic structure, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would yield accurate data on bond lengths, bond angles, and torsional angles.

This technique would confirm the planar structure of the benzene ring and provide the exact geometries of the benzyl alcohol and trifluoromethoxy substituents. Of particular interest would be the analysis of intermolecular interactions in the crystal lattice. Hydrogen bonding involving the hydroxyl group is expected to be a dominant feature, influencing how the molecules pack together. The analysis would also reveal any weaker intermolecular contacts, such as halogen bonding involving the chlorine atoms. This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies. Although the specific crystal structure for the title compound is not publicly available, data from analogous structures like 2,4-dichlorobenzyl alcohol provide a reference for the types of interactions and packing motifs that can be expected. nih.gov

Chromatographic Methodologies for Separation and Purity Assessment in Research

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound in research settings. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose. jpionline.org

A reversed-phase HPLC method, likely using a C18 stationary phase, would be effective for analyzing the purity of the compound. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. japsonline.com Detection is commonly achieved using a UV-Vis detector, as the aromatic ring provides strong chromophores. A photodiode array (PDA) detector can be used to obtain UV spectra of eluting peaks, which aids in peak identification and purity assessment. scispace.com

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is another powerful technique for the analysis of this compound, given its volatility. GC can provide excellent separation of the target compound from starting materials, solvents, and byproducts. The coupling with MS allows for the confident identification of each separated component based on its mass spectrum. researchgate.net

| Parameter | HPLC | GC |

|---|---|---|

| Stationary Phase | C18 Silica Gel (Reversed-Phase) | Polydimethylsiloxane or similar (e.g., DB-5) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water Gradient | Helium or Nitrogen |

| Detection | UV-Vis (e.g., at 220 nm) or PDA | FID or Mass Spectrometry (MS) |

| Typical Application | Purity assessment, reaction monitoring | Analysis of volatile impurities, product identification |

Research Applications in Specific Chemical Disciplines Non Clinical Focus

Role in Agrochemical Research and Development as a Synthetic Intermediate

2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol is a highly functionalized aromatic compound that holds significant potential as a synthetic intermediate in the agrochemical industry. While specific public-domain literature explicitly detailing its direct use in the synthesis of commercialized pesticides is limited, its structural motifs are prevalent in a variety of active ingredients, including insecticides, fungicides, and herbicides. The combination of a dichlorinated benzene (B151609) ring, a trifluoromethoxy group, and a reactive benzyl (B1604629) alcohol moiety makes it a valuable building block for creating complex and effective agrochemicals.

The utility of structurally related compounds is well-documented in patent literature. For instance, various substituted benzyl alcohols are known precursors to a range of pesticides. The dichloro-substitution pattern on the aromatic ring is a common feature in many commercial pesticides, contributing to their biological activity and environmental persistence. Similarly, the trifluoromethoxy group is increasingly incorporated into modern agrochemical design to enhance properties such as metabolic stability and lipophilicity, which can lead to improved efficacy and better uptake by target organisms.

For example, patent literature describes the use of dichlorobenzyl alcohols in the synthesis of various pesticidal compounds. googleapis.comgoogle.comgoogle.com The benzyl alcohol functionality serves as a convenient handle for further chemical transformations, such as etherification, esterification, or conversion to a benzyl halide, to build the final active molecule. Given the prevalence of both the dichlorophenyl and trifluoromethoxy moieties in modern agrochemicals, it is highly probable that this compound is utilized as an intermediate in the proprietary research and development of new crop protection agents.

The general synthetic approach would involve using this alcohol as a starting material to introduce the 2,6-dichloro-4-(trifluoromethoxy)benzyl group into a larger molecule. This could be achieved through various standard organic reactions, leading to the formation of ethers, esters, or other derivatives that constitute the final active ingredient.

Table 1: Potential Agrochemical Applications of this compound as a Synthetic Intermediate

| Agrochemical Class | Potential Role of the Benzyl Alcohol | Rationale for Use |

|---|---|---|

| Insecticides | Precursor to insecticidal esters or ethers. | The dichlorinated and trifluoromethoxylated phenyl group can mimic or interact with key binding sites in insect target proteins. |

| Fungicides | Building block for novel fungicidal compounds. | The unique electronic properties of the substituted ring can contribute to the disruption of fungal cellular processes. |

Potential Contributions to Materials Science and Specialty Chemical Synthesis

In the realm of materials science, fluorinated compounds are highly sought after for their unique and valuable properties, including high thermal stability, chemical resistance, low surface energy, and specific optical and dielectric properties. This compound, with its significant fluorine content, is a promising monomer or building block for the synthesis of specialty polymers and other advanced materials.

The presence of the trifluoromethoxy group, in particular, can impart a low dielectric constant, making polymers derived from this monomer potentially suitable for applications in microelectronics as insulating materials. Furthermore, the chlorine and fluorine atoms contribute to the material's flame retardancy and resistance to chemical degradation.

The benzyl alcohol functionality allows for its incorporation into various polymer backbones through polymerization reactions. For example, it can be converted into a vinyl monomer for addition polymerization or used in condensation polymerizations to form polyesters or polyethers. The resulting fluorinated polymers would be expected to exhibit enhanced performance characteristics compared to their non-fluorinated analogs.

Beyond polymers, this compound can serve as a precursor for a range of specialty chemicals. Its unique substitution pattern can be exploited to synthesize novel dyes, pigments, or other functional molecules where the combination of chloro and trifluoromethoxy groups leads to desired electronic or photophysical properties.

Table 2: Potential Applications in Materials Science and Specialty Chemicals

| Application Area | Potential Use of the Compound | Anticipated Properties of the Resulting Material |

|---|---|---|

| Specialty Polymers | Monomer for fluorinated polyesters, polyethers, or polyacrylates. | High thermal stability, chemical resistance, low dielectric constant, flame retardancy. |

| Microelectronics | Precursor for dielectric materials. | Low permittivity and dielectric loss for advanced insulating applications. |

| Functional Dyes | Intermediate for the synthesis of novel colorants. | Modified absorption and emission spectra due to the electronic effects of the substituents. |

Exploration as a Component in Novel Reagents or Catalytic Systems

While direct applications of this compound as a reagent or in catalytic systems are not extensively reported, its structure suggests several avenues for exploration in this domain. The benzyl alcohol moiety can be transformed into various functional groups that could serve as directing groups or ligands in transition metal catalysis.

For instance, the alcohol could be converted into a phosphine (B1218219) or amine ligand, with the bulky and electronically distinct 2,6-dichloro-4-(trifluoromethoxy)benzyl group influencing the steric and electronic environment of a metal center. This could lead to novel catalysts with unique reactivity and selectivity in a range of organic transformations.

Furthermore, benzyl alcohols and their derivatives can participate in various catalytic reactions. mdpi.commdpi.comrsc.org The specific electronic properties conferred by the chlorine and trifluoromethoxy substituents could modulate the reactivity of the benzylic position, making it a candidate for studies in C-H activation or other novel catalytic transformations.

The development of new reagents for organic synthesis is another area of potential. The trifluoromethoxy group is of particular interest in medicinal and materials chemistry, and reagents that can efficiently transfer this group are highly valuable. While this compound itself is not a direct trifluoromethoxylating agent, it could serve as a precursor for the synthesis of such reagents. mdpi.com

Table 3: Potential Roles in Reagent and Catalyst Development

| Area of Exploration | Potential Function of the Compound or its Derivatives | Rationale |

|---|---|---|

| Ligand Synthesis | Precursor to phosphine, N-heterocyclic carbene (NHC), or other ligands. | The sterically demanding and electron-withdrawing nature of the substituted benzyl group could fine-tune the properties of a metal catalyst. |

| Organocatalysis | Potential use as a chiral alcohol after resolution for asymmetric catalysis. | The hydroxyl group can participate in hydrogen bonding interactions, crucial for many organocatalytic transformations. |

| Reagent Development | Starting material for the synthesis of novel synthetic reagents. | The unique combination of functional groups could be leveraged to create reagents with new and useful reactivity. |

Q & A

Basic: What are the common synthetic routes for 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step halogenation and functional group modifications. For example, hydrolysis of intermediates like 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene under controlled acidic or basic conditions can yield substituted benzyl alcohols . Optimization strategies include:

- Temperature control : Maintaining reflux conditions during substitution reactions to enhance yield.

- Solvent selection : Using polar aprotic solvents (e.g., dichloroethane) to stabilize intermediates during hydrolysis .

- Catalytic additives : Adding glacial acetic acid to promote condensation reactions, as seen in analogous triazole-benzaldehyde syntheses .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Chromatography : HPLC with UV detection to quantify purity (>95%) and resolve byproducts like diacetates or monoacetates .

- Spectroscopy :

- Crystallography : X-ray diffraction to validate crystalline forms, as demonstrated for structurally similar fluorinated benzyl alcohols in patent literature .

Advanced: What strategies resolve contradictions in reactivity data between this compound and other substituted benzyl alcohols?

Discrepancies often arise from steric and electronic effects. Methodological approaches include:

- Comparative kinetic studies : Measuring reaction rates of nucleophilic substitution (e.g., Cl → -OH) under identical conditions to isolate electronic effects from steric hindrance .

- Computational modeling : DFT calculations to map electron density distributions and predict sites prone to oxidation or reduction .

- Cross-validation : Testing reactivity in fluorinated analogs (e.g., 4-fluoro-2-(trifluoromethoxy)benzyl alcohol) to assess substituent influence .

Advanced: How is this compound utilized in synthesizing sulfonamide derivatives for pharmacological studies?

It serves as a precursor in sulfonamide synthesis via Schotten-Baumann reactions :

- Step 1 : React with 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)benzenesulfonic acid in dichloromethane/DMF.

- Step 2 : Treat with thionyl chloride to form the sulfonyl chloride intermediate.

- Step 3 : Couple with amines (e.g., 1,2,4-thiadiazol-5-amine) to yield bioactive sulfonamides, as shown in anti-inflammatory drug candidates .

Critical parameters : Strict anhydrous conditions and stoichiometric control to avoid di-sulfonylation byproducts .

Advanced: What role does this compound play in kinetic studies of prodrug activation?

It is used to model enzyme-mediated hydrolysis of prodrugs:

- Substrate design : Incorporate this compound into ester or carbamate prodrugs.

- Assay development : Monitor hydrolysis rates via LCMS or fluorimetric assays under physiological pH and temperature .

- Mechanistic insights : Compare activation kinetics with non-fluorinated analogs to quantify fluorine’s electron-withdrawing effects on hydrolysis rates .

Basic: What are the stability considerations for storing this compound?

- Storage conditions :

- Decomposition risks : Avoid exposure to strong oxidizers (e.g., peroxides) or acidic/basic environments, which may degrade the trifluoromethoxy group .

Advanced: How can researchers address low yields in large-scale syntheses of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.